Cornuside
Description
Properties
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKSCGLXONVGL-UPIRYGIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Water Reflux Systems
Optimal this compound extraction employs ethanol-water mixtures (35–90% v/v), leveraging ethanol’s polarity to solubilize iridoids while minimizing tannin co-extraction. Key parameters:
| Ethanol Concentration (%) | Temperature (°C) | Duration (h) | Yield (mg/g) | Source |
|---|---|---|---|---|
| 35–60 | 78–85 | 1–4 | 4.2–7.8 | |
| 70 | 65 | 4 | 5.6 | |
| 90 | 80 | 3 | 6.9 |
Patent CN113480585A demonstrates 60% ethanol at 80°C for 2 h extracts 92% of available this compound. Prolonged extraction beyond 4 h degrades heat-labile iridoids, reducing yield by 18–22%.
Sequential Extraction Protocols
High-pressure wine steaming (HPWS) pretreatment enhances solvent penetration. Processing fruits with 25% rice wine at 115°C for 1 h increases this compound yield by 31% compared to raw material. This aligns with findings that maillard reaction products improve cell wall lysis.
Chromatographic Purification Strategies
Macroporous Resin Combinations
Post-extraction purification employs mixed-resin systems to remove polysaccharides and phenolic acids:
| Resin Combination | Eluent (Ethanol %) | Purity (%) | Recovery (%) |
|---|---|---|---|
| HPD300 + LSA30 + SP825 | 20→80 gradient | 95.2 | 88.7 |
| AB-8 + Polyamide | 30→70 gradient | 89.4 | 92.1 |
| HPD300 standalone | 50 isocratic | 76.8 | 94.3 |
The ternary resin system in CN103360443A achieves 95.2% purity via differential adsorption: HPD300 retains tannins, LSA30 captures flavonoids, while SP825 selectively binds this compound. Flow rates ≤3 BV/h prevent premature elution of target compounds.
Polyamide Affinity Chromatography
Post-resin polishing with polyamide (60–100 mesh) reduces residual gallic acid content from 2.1% to 0.3%. Methanol-water (7:3 v/v) elutes this compound with 98.4% chromatographic purity, as verified by HPLC-DAD at 245 nm.
Crystallization and Drying
Recrystallization Optimization
This compound concentrates undergo recrystallization in ethanol-ethyl acetate (1:5 v/v), achieving 99.1% purity when cooled at 0.5°C/min to 4°C. Slow cooling rates promote large crystal formation, reducing solvent inclusion.
Lyophilization Parameters
Freeze-drying at -50°C under 0.05 mBar preserves this compound stability better than spray-drying. Residual solvent levels:
| Drying Method | Temperature (°C) | Residual Ethanol (ppm) | Crystal Structure |
|---|---|---|---|
| Freeze-drying | -50 | 120±15 | Amorphous |
| Spray-drying | 80 | 450±30 | Part crystalline |
Amorphous this compound exhibits 23% higher dissolution rates in simulated intestinal fluid (pH 6.8).
Industrial-Scale Production
Cost Analysis of Pilot Processes
A 100 kg batch process comparison:
| Step | Cost (USD/kg) | Time (h) |
|---|---|---|
| Ethanol extraction | 12.40 | 6 |
| Resin purification | 28.70 | 18 |
| Recrystallization | 9.80 | 8 |
| Total | 50.90 | 32 |
Automated radial chromatography systems reduce resin usage by 40% versus column systems.
Green Chemistry Innovations
Subcritical water extraction (SWE) at 150°C/50 bar achieves comparable yields to ethanol with 80% lower solvent waste. However, SWE requires $1.2M capital investment for 500 L reactors, limiting adoption.
Quality Control and Standardization
HPLC-ELSD quantification using a YMC-Pack ODS-AQ column (4.6×250 mm, 5 μm) with 0.1% formic acid/acetonitrile gradient provides baseline separation of this compound from loganin and sweroside. Validated methods show ≤2.1% RSD for intra-day precision .
Chemical Reactions Analysis
Types of Reactions: Cornuside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involving this compound can introduce new functional groups, enhancing its chemical diversity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed:
Scientific Research Applications
Neuroprotective Effects
Cornuside has been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that this compound can:
- Alleviate Neuronal Injuries : In studies involving 3 × Tg-AD mice, this compound treatment significantly improved cognitive deficits and reduced amyloid plaque pathology. It also inhibited Tau phosphorylation and repaired synaptic damage, suggesting a neuroprotective role against Alzheimer's disease .
- Regulate Astrocyte Activation : this compound modulates astrocyte phenotypes through the AKT/Nrf2/NF-κB signaling pathway, thereby inhibiting neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions:
- Diabetic Nephropathy : A study demonstrated that this compound could effectively treat diabetic nephropathy by reducing inflammation and improving renal function. The dosage range of 0.1g-5.5g/kg was found to be effective .
- Lung Injury from Particulate Matter : this compound has shown protective properties against PM2.5-induced lung damage by controlling immunological responses and reducing inflammation markers such as tumor necrosis factor-alpha and interleukins .
Therapeutic Potential in Autoimmune Diseases
Research has highlighted this compound's capability to ameliorate symptoms in autoimmune conditions:
- Experimental Autoimmune Encephalomyelitis : In rat models, this compound improved neurological function by limiting the recruitment of CD4+ T lymphocytes in the spinal cord, indicating its potential as a treatment for multiple sclerosis .
Antioxidant Activity
This compound possesses antioxidant properties that contribute to its therapeutic effects:
- Aging Models : In D-galactose-induced aging mice, this compound improved learning and memory abilities while exhibiting anti-oxidative effects. It also reversed acetylcholinesterase activity, which is often impaired in aging .
Pharmaceutical Formulations
This compound is being explored for incorporation into pharmaceutical formulations due to its beneficial properties:
- Development of New Drugs : Its applications in pharmaceuticals extend to formulations aimed at treating diabetes-related complications and neurodegenerative diseases, providing a novel approach to drug development .
Summary Table of this compound Applications
Mechanism of Action
Cornuside exerts its effects through several molecular targets and pathways:
Neuroprotection: this compound alleviates neuronal injuries, reduces amyloid plaque pathology, inhibits Tau phosphorylation, and repairs synaptic damage.
Anti-inflammatory: this compound inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Cornuside belongs to the iridoid glycoside family, sharing a core secologanin structure with derivatives like neocornusides (A–D), this compound I, and this compound L. Key structural distinctions include:
Functional and Mechanistic Differences
Anti-Inflammatory Activity
- This compound: Suppresses NF-κB and MAPK (JNK/ERK) pathways, reducing IL-1β, TNF-α, and NO in astrocytes and macrophages .
- This compound I : Activates PI3K/Akt in BMSCs, enhancing osteogenic markers (RUNX2, OSX) but lacks direct anti-inflammatory data .
Neuroprotection
- This compound: Reduces Aβ plaques, improves synaptic plasticity, and modulates A1/A2 astrocyte phenotypes in AD models .
- Loganin (a related iridoid): Less effective in inhibiting BACE1 and AChE compared to this compound .
- Naringenin 7-O-β-D-glucoside : Binds FceRI-IgE (binding energy: -125.7 kcal) but weaker than this compound (-141.1 kcal) .
Osteogenic Effects
- This compound I : Enhances BMSC differentiation at 30 μM via PI3K/Akt; upregulates RUNX2 and OSX .
- This compound: No reported osteogenic activity, highlighting functional divergence despite structural similarity.
Pharmacokinetic and Stability Profiles
Biological Activity
Cornuside, a prominent iridoid glycoside derived from the fruit of Cornus officinalis, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties, as well as its potential therapeutic applications in various diseases.
Chemical Structure and Composition
This compound is chemically identified as 7-O-galloylsecologanol. It is one of the major bioactive components in Cornus officinalis, which has a long history of use in traditional medicine. The fruit contains various phytochemicals, including polysaccharides, organic acids, and other iridoid glycosides, contributing to its therapeutic potential .
1. Neuroprotective Effects
Recent studies have highlighted this compound's potential in neuroprotection, particularly in models of Alzheimer's disease (AD). In a study using a triple-transgenic mouse model of AD, this compound administration improved cognitive functions by:
- Reducing neuronal injury : this compound significantly alleviated neuronal damage and synaptic dysfunction.
- Modulating inflammatory responses : It lowered levels of pro-inflammatory cytokines such as IL-1β and TNF-α while enhancing antioxidant defenses by increasing superoxide dismutase (SOD) activity .
- Inhibiting amyloid plaque formation : The compound reduced amyloid-beta accumulation and tau phosphorylation, key pathological features of AD .
2. Anti-inflammatory Properties
This compound exhibits robust anti-inflammatory effects across various models:
- Psoriasis : In an imiquimod-induced psoriasis mouse model, this compound reduced skin inflammation by inhibiting Th1 and Th17 cell infiltration while promoting Th2 cell aggregation. This was associated with decreased macrophage infiltration and reduced levels of inflammatory cytokines .
- Lung Injury : this compound demonstrated protective effects against particulate matter-induced lung damage by modulating TLR4/MyD88 signaling pathways and reducing autophagy-related markers .
3. Antioxidant Activity
This compound's antioxidant properties are crucial for its therapeutic effects. It has been shown to:
- Enhance antioxidant enzyme activity : In models of oxidative stress, this compound increased the levels of glutathione peroxidase (GSH-Px) and SOD while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .
- Regulate signaling pathways : It modulates the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, which is implicated in oxidative stress and inflammation .
Summary of Key Findings
Case Studies
- Alzheimer's Disease Model :
- Psoriasis Model :
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms by which Cornuside exerts anti-inflammatory effects across different experimental models?
- Methodological Answer : Anti-inflammatory activity is commonly assessed via inhibition of NF-κB and downstream targets (e.g., iNOS, COX-2) using techniques like Western blotting, ELISA, and RT-qPCR. For example, in RAW 264.7 macrophages, this compound (10–30 μM) suppresses LPS-induced NF-κB activation, reducing IL-6, TNF-α, and IL-1β levels . Dose-dependent effects should be validated across cell lines (e.g., BV2 microglia, MMCs) and in vivo models (e.g., 3×Tg-AD mice) to confirm pathway specificity.
Q. Which standard in vitro and in vivo models are used to evaluate this compound’s neuroprotective effects in Alzheimer’s disease (AD)?
- Methodological Answer :
- In vitro : LPS-stimulated BV2 microglia to assess anti-inflammatory and antioxidant responses (e.g., SOD, MDA levels) .
- In vivo : Aβ1-42-injected mice evaluated via Morris water maze and novel object recognition tests. This compound (3–30 mg/kg) improves cognitive deficits by modulating RAGE/TXNIP/NF-κB signaling and restoring acetylcholine levels .
- Key Metrics : Synaptic protein expression (e.g., OCN, RUNX2), cholinergic markers (AChE, ChAT), and glial activation (GFAP/Iba1 staining) .
Q. How is this compound’s purity and stability ensured in experimental settings?
- Methodological Answer : Purity (≥95%) is verified via LC/MS-ELSD, with storage at -20°C to prevent degradation. Solubility in DMSO or saline is critical for in vitro/in vivo dosing; stability tests under varying pH and temperatures are recommended .
Advanced Research Questions
Q. How do conflicting results regarding this compound’s dose-dependent effects on cell viability inform experimental design?
- Methodological Answer : Studies report dual effects:
- Proliferation : In glucose-treated MMCs, this compound (5–30 μM) reduces viability via AKT/NF-κB inhibition, validated by CCK-8 and EdU assays .
- Differentiation : In osteogenesis, 10–60 μM enhances ALP/ARS activity and RUNX2 mRNA expression in BMSCs .
- Recommendations : Use cell-type-specific viability assays (e.g., CCK-8 vs. MTT) and control for baseline metabolic activity. Pre-screen doses using pilot studies to identify therapeutic windows .
Q. What experimental strategies reconcile this compound’s modulation of distinct signaling pathways (e.g., AKT/Nrf2 vs. RAGE) in inflammation?
- Methodological Answer : Pathway crosstalk can be dissected via:
- Pharmacological inhibition : LY294002 (AKT inhibitor) and Nrf2 silencing in C6 astrocytes block this compound’s anti-inflammatory effects, confirming AKT/Nrf2/NF-κB axis dependency .
- Molecular docking : Virtual docking shows this compound binds RAGE’s V domain, disrupting Aβ-RAGE interaction and downstream TXNIP/NF-κB activation .
- Multi-omics integration : Transcriptomic and proteomic profiling across models (e.g., AD vs. diabetic nephropathy) to identify context-dependent targets .
Q. How can researchers optimize this compound’s bioavailability and pharmacokinetics for translational studies?
- Methodological Answer :
- Formulation : Use nanoencapsulation or lipid-based carriers to enhance solubility and blood-brain barrier penetration .
- Pharmacokinetic assays : Monitor plasma half-life and tissue distribution via HPLC in rodent models. In Aβ-injected mice, 30 mg/kg (oral) achieves significant brain uptake .
- Metabolite profiling : Identify active metabolites (e.g., via HRESIMS) to clarify mechanisms .
Data Analysis and Contradiction Management
Q. What statistical approaches address variability in this compound’s antioxidant outcomes across studies?
- Methodological Answer :
- Normalization : Express SOD/GSH-Px activity relative to total protein content to control for tissue/cell heterogeneity .
- Meta-analysis : Pool data from ≥3 independent studies (e.g., MDA reduction in AD models) to calculate effect sizes and identify outliers .
Q. How do discrepancies in this compound’s efficacy across species (e.g., murine vs. human cell lines) impact translational relevance?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
